molecular formula C8H10N2O4 B11900073 9-Oxa-2,4-diazaspiro[5.5]undecane-1,3,5-trione CAS No. 5721-46-0

9-Oxa-2,4-diazaspiro[5.5]undecane-1,3,5-trione

Cat. No.: B11900073
CAS No.: 5721-46-0
M. Wt: 198.18 g/mol
InChI Key: DLIFAZDYCCTKIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Oxa-2,4-diazaspiro[5.5]undecane-1,3,5-trione is a spirocyclic compound characterized by its unique structural framework. Spirocyclic compounds are known for their rigid and three-dimensional structures, which often impart unique chemical and biological properties. This compound is of particular interest in medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Oxa-2,4-diazaspiro[5.5]undecane-1,3,5-trione typically involves multi-step synthetic routes. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction involves the use of piperidin-4-one hydrochloride hydrate and 4-tert-butylbenzyl bromide, followed by the Prins reaction with but-3-en-1-ol in methanesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the complexity and cost of the synthetic routes suggest that large-scale production would require optimization of reaction conditions and the development of more efficient catalytic systems.

Chemical Reactions Analysis

Types of Reactions

9-Oxa-2,4-diazaspiro[5.5]undecane-1,3,5-trione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the spirocyclic scaffold.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized spirocyclic derivatives, while substitution reactions can introduce different functional groups into the spirocyclic framework .

Scientific Research Applications

9-Oxa-2,4-diazaspiro[5.5]undecane-1,3,5-trione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 9-Oxa-2,4-diazaspiro[5.5]undecane-1,3,5-trione involves its interaction with specific molecular targets. For example, it has been identified as a potent inhibitor of the MmpL3 protein of Mycobacterium tuberculosis. This protein is essential for the survival of the bacterium, and inhibition of MmpL3 disrupts its function, leading to the death of the bacterial cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Oxa-2,4-diazaspiro[5.5]undecane-1,3,5-trione is unique due to its specific combination of oxygen and nitrogen atoms within the spirocyclic framework. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

5721-46-0

Molecular Formula

C8H10N2O4

Molecular Weight

198.18 g/mol

IUPAC Name

9-oxa-2,4-diazaspiro[5.5]undecane-1,3,5-trione

InChI

InChI=1S/C8H10N2O4/c11-5-8(1-3-14-4-2-8)6(12)10-7(13)9-5/h1-4H2,(H2,9,10,11,12,13)

InChI Key

DLIFAZDYCCTKIK-UHFFFAOYSA-N

Canonical SMILES

C1COCCC12C(=O)NC(=O)NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.